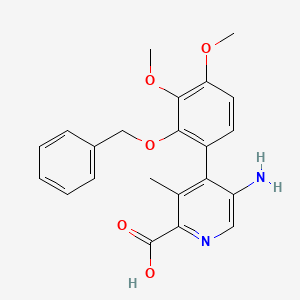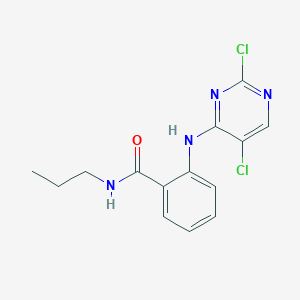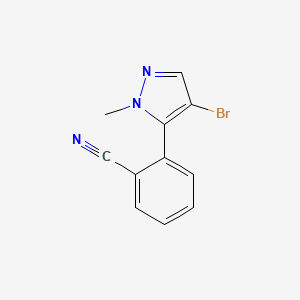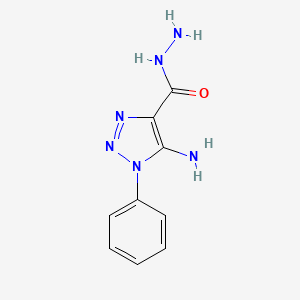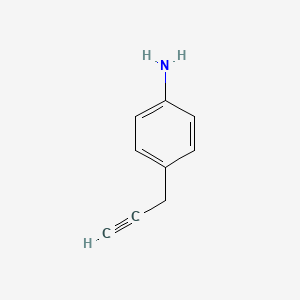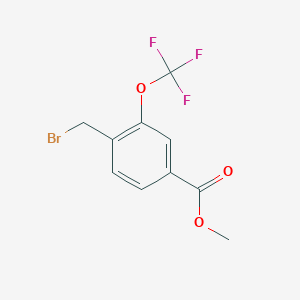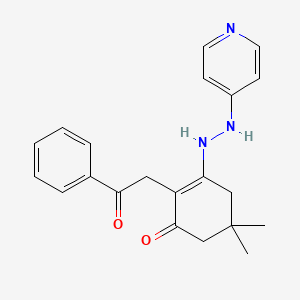
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a cyclohexenone ring, a phenacyl group, and a pyridinylhydrazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Michael addition reaction followed by an aldol condensation. This involves the reaction of a diketone with an enolate under basic conditions.
Introduction of the Phenacyl Group: The phenacyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylhydrazinyl Moiety: The final step involves the reaction of the intermediate compound with 2-pyridin-4-ylhydrazine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity, particularly its interaction with biological targets, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful in the modification of material surfaces.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. The phenacyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinylhydrazinyl moiety may form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(pyridin-2-yl)cyclohex-2-en-1-one
- 5,5-Dimethyl-2,2-dipyridyl
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one is unique due to the presence of both the phenacyl and pyridinylhydrazinyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications. The combination of these groups in a single molecule enhances its versatility and potential for use in various fields.
Eigenschaften
CAS-Nummer |
58137-30-7 |
|---|---|
Molekularformel |
C21H23N3O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23N3O2/c1-21(2)13-18(24-23-16-8-10-22-11-9-16)17(20(26)14-21)12-19(25)15-6-4-3-5-7-15/h3-11,24H,12-14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
GLTNWNDCDLFOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)CC(=O)C2=CC=CC=C2)NNC3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


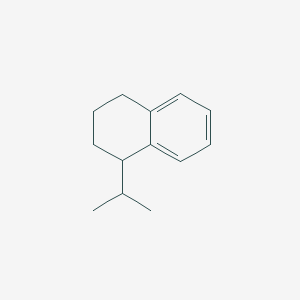
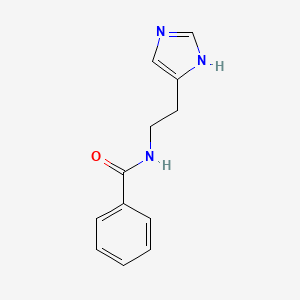
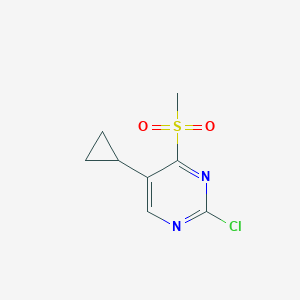
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)
